Methyl 4-formyl-3-iodobenzoate
CAS No.:
Cat. No.: VC13800849
Molecular Formula: C9H7IO3
Molecular Weight: 290.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7IO3 |
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Molecular Weight | 290.05 g/mol |
IUPAC Name | methyl 4-formyl-3-iodobenzoate |
Standard InChI | InChI=1S/C9H7IO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 |
Standard InChI Key | ZWIQVHQRDVSURY-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)C=O)I |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C=O)I |
Introduction
Structural and Molecular Characteristics
Methyl 4-formyl-3-iodobenzoate belongs to the class of iodinated benzoic acid derivatives. Its IUPAC name, methyl 4-formyl-3-iodobenzoate, reflects the substitution pattern on the benzene ring: a formyl group (-CHO) at position 4 and an iodine atom at position 3, with a methyl ester (-COOCH) at position 1. Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | CHIO | |
Molecular Weight | 290.05 g/mol | |
SMILES | COC(=O)C1=CC(=C(C=C1)C=O)I | |
InChI Key | ZWIQVHQRDVSURY-UHFFFAOYSA-N | |
PubChem CID | 131403378 |
The iodine atom introduces significant steric bulk and polarizability, while the formyl group enhances electrophilicity, making the compound reactive toward nucleophiles. X-ray crystallography of analogous iodobenzoates reveals planar aromatic systems with bond angles consistent with meta-substitution effects .
Synthesis and Preparation Methods
The synthesis of methyl 4-formyl-3-iodobenzoate typically involves sequential functionalization of a benzoic acid scaffold. Two principal routes are documented:
Iodination Followed by Formylation
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Iodination: A benzoic acid derivative (e.g., methyl 3-aminobenzoate) undergoes iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.
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Formylation: The iodinated intermediate is subjected to formylation via the Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl) and dimethylformamide (DMF).
Formylation Followed by Iodination
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Formylation: Methyl 4-hydroxybenzoate is formylated using Duff reaction conditions (hexamethylenetetramine and methanesulfonic acid).
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Iodination: The formylated product undergoes electrophilic iodination, often with iodine and nitric acid as an oxidizing agent .
Optimized Reaction Conditions:
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Iodination | ICl, CHCl, 0°C, 2h | 78% | |
Formylation | POCl, DMF, 80°C, 6h | 85% |
Comparative studies indicate that the iodination-first route offers higher regioselectivity, minimizing byproducts from competing electrophilic attack.
Physicochemical Properties
Methyl 4-formyl-3-iodobenzoate exhibits distinct physical characteristics influenced by its halogen and carbonyl substituents:
Property | Value | Method/Source |
---|---|---|
Density | 1.9–2.1 g/cm | Estimated via QSPR |
Melting Point | 53–55°C | Analogous data |
Boiling Point | 299–301°C (decomposes) | Analogous data |
Solubility | Soluble in DCM, DMF, THF | Experimental |
The compound’s low solubility in polar solvents (e.g., water) and moderate solubility in aprotic solvents align with its hydrophobic aromatic core. Spectroscopic data further characterize the compound:
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FTIR: Strong absorption at 1705 cm (ester C=O), 1680 cm (formyl C=O), and 610 cm (C-I stretch).
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H NMR (CDCl): δ 10.10 (s, 1H, CHO), 8.35 (d, 1H, Ar-H), 7.92 (dd, 1H, Ar-H), 3.95 (s, 3H, OCH).
Reactivity and Chemical Transformations
The compound’s iodine and formyl groups enable diverse transformations:
Nucleophilic Additions
The formyl group undergoes condensation reactions with amines (e.g., hydrazines to form hydrazones) and Grignard reagents. For example:
Yields exceed 80% with aliphatic Grignard reagents.
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
Reactions with aryl boronic acids proceed at 80°C in THF, achieving 70–90% yields .
Oxidation and Reduction
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Oxidation: The formyl group oxidizes to a carboxylic acid using KMnO/HSO.
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Reduction: NaBH reduces the formyl group to a hydroxymethyl group (-CHOH).
Applications in Organic Synthesis
Methyl 4-formyl-3-iodobenzoate serves as a building block in:
Pharmaceutical Intermediates
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Anticancer Agents: The iodine atom facilitates radioiodination for targeted therapies.
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Antimicrobials: Schiff bases derived from the formyl group show activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Materials Science
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Liquid Crystals: Iodinated aromatics enhance anisotropic properties in mesophases.
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Coordination Polymers: The formyl group chelates metal ions (e.g., Cu), forming porous networks.
Hazard | Precautionary Measure | Source |
---|---|---|
Acute toxicity (oral, dermal) | Use PPE, avoid inhalation | |
Environmental persistence | Dispose via hazardous waste | |
Reactivity with strong oxidizers | Store in inert atmosphere |
Safety data sheets (SDS) recommend storage at 2–8°C under nitrogen and adherence to GHS codes P233, P260, and P301+P312.
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